molecular formula C9H14S B128527 Thiophene, 2-ethyl-3-isopropyl CAS No. 147871-80-5

Thiophene, 2-ethyl-3-isopropyl

Cat. No. B128527
M. Wt: 154.27 g/mol
InChI Key: HXRWZSPVRGLMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2-ethyl-3-isopropyl, also known as 2-ethyl-3-isopropylthiophene, is a heterocyclic organic compound. It is a colorless liquid that is insoluble in water but soluble in organic solvents. This molecule has a wide range of applications in scientific research, including in the fields of chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, is not well understood. However, it is believed to interact with specific receptors in the body, leading to changes in cellular signaling pathways. These changes can result in a range of physiological and biochemical effects.

Biochemical And Physiological Effects

Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been shown to have a range of biochemical and physiological effects. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to inhibit the growth of cancer cells. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. For example, it may be difficult to obtain pure samples of the compound, and it may be unstable under certain conditions.

Future Directions

There are several potential future directions for research on thiophene, Thiophene, 2-ethyl-3-isopropylopropyl. One area of interest is the development of new synthetic methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, and its potential applications in the treatment of various diseases. Finally, there is also potential for the use of thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, as a material for organic electronic devices, and further research in this area may lead to new technological advancements.

Synthesis Methods

Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, can be synthesized by the reaction of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carboxylic acid with thionyl chloride. This reaction results in the formation of Thiophene, 2-ethyl-3-isopropylopropylthiophene-5-carbonyl chloride, which is then reduced using sodium borohydride to yield the final product.

Scientific Research Applications

Thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes for catalysis. Additionally, thiophene, Thiophene, 2-ethyl-3-isopropylopropyl, has been studied for its potential as a material for organic electronic devices.

properties

CAS RN

147871-80-5

Product Name

Thiophene, 2-ethyl-3-isopropyl

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-ethyl-3-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3

InChI Key

HXRWZSPVRGLMOF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CS1)C(C)C

Canonical SMILES

CCC1=C(C=CS1)C(C)C

synonyms

Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.